{5-[(Pentylamino)methyl]furan-2-yl}methanol is a chemical compound characterized by its unique structure and potential applications in various scientific fields. This compound contains a furan ring, an amino group, and a hydroxymethyl group, which contribute to its chemical reactivity and biological activity. The compound is classified under organic compounds, specifically as an amine and alcohol derivative.
The compound can be synthesized through the reaction of furan derivatives with pentylamine, typically involving controlled conditions to ensure optimal yields. It is commercially available from various suppliers, indicating its relevance in research and industrial applications.
This compound falls under the category of organic compounds, specifically:
The synthesis of {5-[(Pentylamino)methyl]furan-2-yl}methanol can be accomplished through several methods:
The reaction conditions are crucial for successful synthesis:
The molecular formula of {5-[(Pentylamino)methyl]furan-2-yl}methanol is , with a molecular weight of 197.27 g/mol. The structural features include:
Property | Value |
---|---|
Molecular Formula | C11H19NO2 |
Molecular Weight | 197.27 g/mol |
IUPAC Name | [5-[(pentylamino)methyl]furan-2-yl]methanol |
InChI | InChI=1S/C11H19NO2/c1-2-3-4-7-12-8-10-5-6-11(9-13)14-10/h5-6,12-13H,2-4,7-9H2,1H3 |
InChI Key | YBQHSCWCYGURGU-UHFFFAOYSA-N |
Canonical SMILES | CCCCCNCC1=CC=C(O1)CO |
{5-[(Pentylamino)methyl]furan-2-yl}methanol can undergo various chemical transformations:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Sodium borohydride | Methanol |
Substitution | Thionyl chloride | Varies based on target |
The mechanism of action for {5-[(Pentylamino)methyl]furan-2-yl}methanol involves interactions with biological molecules. The amino group can form hydrogen bonds with various biological targets, while the furan ring is capable of engaging in π–π interactions. These interactions may modulate enzyme activities, receptor functions, and other protein dynamics, leading to diverse biological effects.
The physical properties of {5-[(Pentylamino)methyl]furan-2-yl}methanol include:
Key chemical properties encompass:
{5-[(Pentylamino)methyl]furan-2-yl}methanol has several scientific applications:
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9